

Physicochemical properties of Hexadecyltrimethylammonium Perchlorate as a quaternary ammonium salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexadecyltrimethylammonium Perchlorate*

Cat. No.: *B1339370*

[Get Quote](#)

Hexadecyltrimethylammonium Perchlorate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of **Hexadecyltrimethylammonium Perchlorate** (CTAP), a quaternary ammonium salt. This document details its fundamental characteristics, thermodynamic behavior during micellization, and the experimental protocols used for their determination.

Core Physicochemical Properties

Hexadecyltrimethylammonium perchlorate, also known as Cetyltrimethylammonium perchlorate, is a cationic surfactant.^{[1][2]} As an amphiphilic molecule, it possesses a hydrophilic quaternary ammonium head group and a long hydrophobic hexadecyl tail. This structure dictates its behavior in solution, particularly its ability to self-assemble into micelles above a certain concentration.

Table 1: General Physicochemical Properties of **Hexadecyltrimethylammonium Perchlorate**

Property	Value	Source(s)
CAS Number	6941-37-3	[1] [2] [3] [4]
Molecular Formula	C ₁₉ H ₄₂ CINO ₄	[3] [4] [5] [6]
Molecular Weight	383.99 g/mol	[4] [6]
Appearance	White to almost white crystalline powder	[2]
Solubility	Soluble in hot methanol	[5]
Storage	Room temperature, recommended in a cool, dark place (<15°C)	[2]

Micellization and Thermodynamics

The formation of micelles is a spontaneous and cooperative process that occurs when the concentration of a surfactant in a solution reaches a specific threshold known as the Critical Micelle Concentration (CMC).[\[7\]](#)[\[8\]](#)[\[9\]](#) Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers aggregate to form micelles, with their hydrophobic tails sequestered from the aqueous environment in the core and the hydrophilic heads forming the outer corona.[\[10\]](#)[\[11\]](#) This process is primarily driven by the hydrophobic effect, which leads to an increase in the entropy of the overall system.[\[8\]](#)

The thermodynamic feasibility of micellization is described by the standard Gibbs free energy of micellization ($\Delta G^\circ m$), which is related to the enthalpy ($\Delta H^\circ m$) and entropy ($\Delta S^\circ m$) of the process.

Table 2: Thermodynamic Parameters of Micellization

Parameter	Description
$\Delta G^\circ m$ (Gibbs Free Energy)	Indicates the spontaneity of the micellization process. A negative value signifies a spontaneous aggregation.
$\Delta H^\circ m$ (Enthalpy)	Represents the heat change associated with micelle formation. It can be endothermic or exothermic depending on the surfactant and conditions.
$\Delta S^\circ m$ (Entropy)	Reflects the change in randomness of the system. A positive value, often the driving force, results from the release of ordered water molecules from around the hydrophobic tails.

Note: Specific experimental values for the CMC and thermodynamic parameters of **Hexadecyltrimethylammonium Perchlorate** are not readily available in the provided search results. The principles described are general to cationic surfactants of this type, such as the widely studied Hexadecyltrimethylammonium Bromide (CTAB). The CMC is influenced by factors like temperature, pressure, and the presence of electrolytes.^{[8][9]}

Experimental Protocols

The determination of the CMC and the thermodynamic parameters of micellization involves several established experimental techniques.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the CMC.

Principle: This method is suitable for ionic surfactants like CTAP. The specific conductivity of the solution is measured as a function of the surfactant concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, additional surfactant molecules form micelles. Micelles are larger and less mobile than individual ions, and they bind some counter-ions, leading to a slower rate of increase in

conductivity. The CMC is determined from the intersection point of the two linear portions of the specific conductivity versus concentration plot.[7][12]

Methodology:

- Prepare a series of aqueous solutions of **Hexadecyltrimethylammonium Perchlorate** with varying concentrations.
- Use a calibrated digital conductometer to measure the specific conductance of each solution at a constant temperature.[12]
- Plot the specific conductance (κ) against the molar concentration of the surfactant.
- The plot will show two linear regions with different slopes.
- Extrapolate these linear portions until they intersect. The concentration at the intersection point is the CMC.

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases significantly. Once the CMC is reached, the interface is fully saturated, and any additional surfactant molecules form micelles in the bulk solution rather than further contributing to the interface. Consequently, the surface tension remains relatively constant above the CMC.[9] Common methods include the Du Noüy ring, Wilhelmy plate, and pendant drop techniques.[13]

Methodology (Wilhelmy Plate Method):

- Prepare a series of CTAP solutions of known concentrations in a suitable vessel.
- A platinum Wilhelmy plate is suspended from a sensitive balance (tensiometer) and brought into contact with the liquid surface.
- The force required to pull the plate from the surface is measured, which is directly proportional to the surface tension.
- Plot surface tension (γ) as a function of the logarithm of the surfactant concentration.

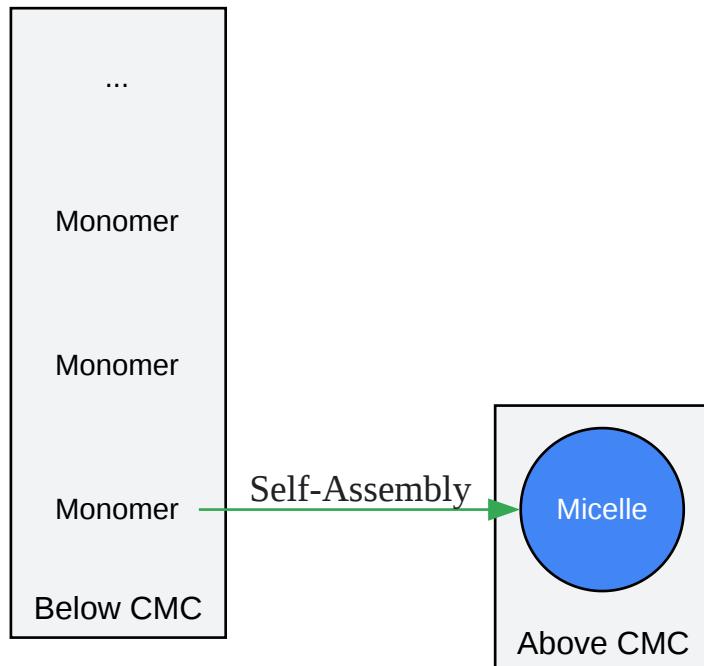
- The concentration at which the plot shows a sharp break and begins to plateau is identified as the CMC.

Determination of Thermodynamic Parameters

Principle: The thermodynamic parameters of micellization can be calculated by studying the effect of temperature on the CMC. By determining the CMC at various temperatures, the enthalpy ($\Delta H^\circ m$) and entropy ($\Delta S^\circ m$) of micellization can be derived using thermodynamic equations.

Methodology:

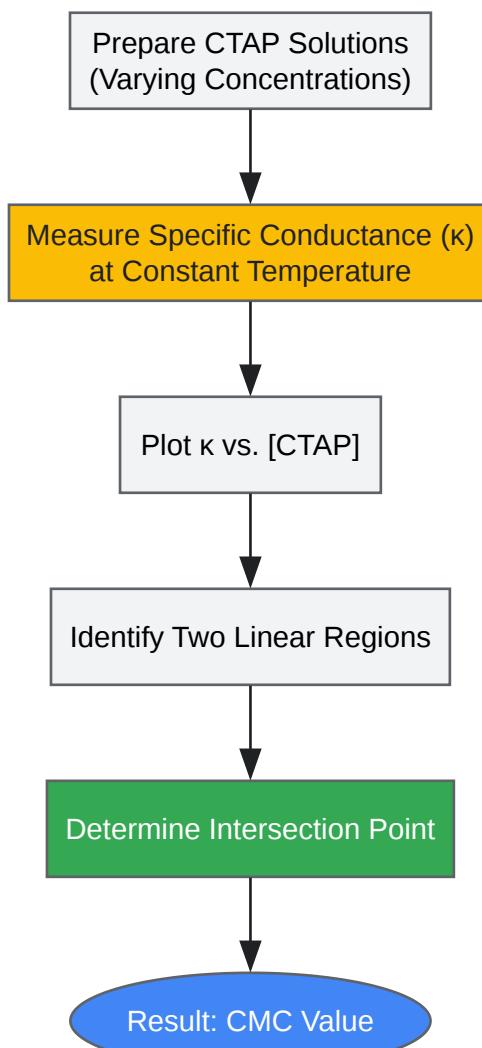
- Determine the CMC of CTAP using a chosen method (e.g., conductometry) at several different temperatures, ensuring the temperature is precisely controlled for each measurement series.^[7]
- The standard Gibbs free energy of micellization ($\Delta G^\circ m$) can be calculated from the CMC at each temperature using the equation for ionic surfactants: $\Delta G^\circ m = (2 - \beta)RT \ln(X_{CMC})$ where R is the gas constant, T is the absolute temperature, X_{CMC} is the CMC in mole fraction units, and β is the degree of counter-ion binding (obtained from the ratio of the slopes of the conductivity plot).
- The standard enthalpy of micellization ($\Delta H^\circ m$) can be determined from the Gibbs-Helmholtz equation: $\Delta H^\circ m = -RT^2 (2 - \beta) [d(\ln X_{CMC})/dT]$ This is obtained from the slope of a plot of $\ln(X_{CMC})$ versus T.
- The standard entropy of micellization ($\Delta S^\circ m$) can then be calculated using the relationship: $\Delta S^\circ m = (\Delta H^\circ m - \Delta G^\circ m) / T$


Principle: ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, including micelle formation.^[10] It allows for the simultaneous determination of the CMC and the enthalpy of micellization ($\Delta H^\circ m$) in a single experiment. A concentrated surfactant solution is titrated into a sample cell containing pure solvent. The heat released or absorbed upon each injection is measured. Initially, the heat change corresponds to the dilution of monomers. As the concentration in the cell approaches the CMC, the heat change reflects both dilution and micelle formation. Once the concentration exceeds the CMC, the heat change corresponds to the transfer of monomers into micelles.

Methodology:

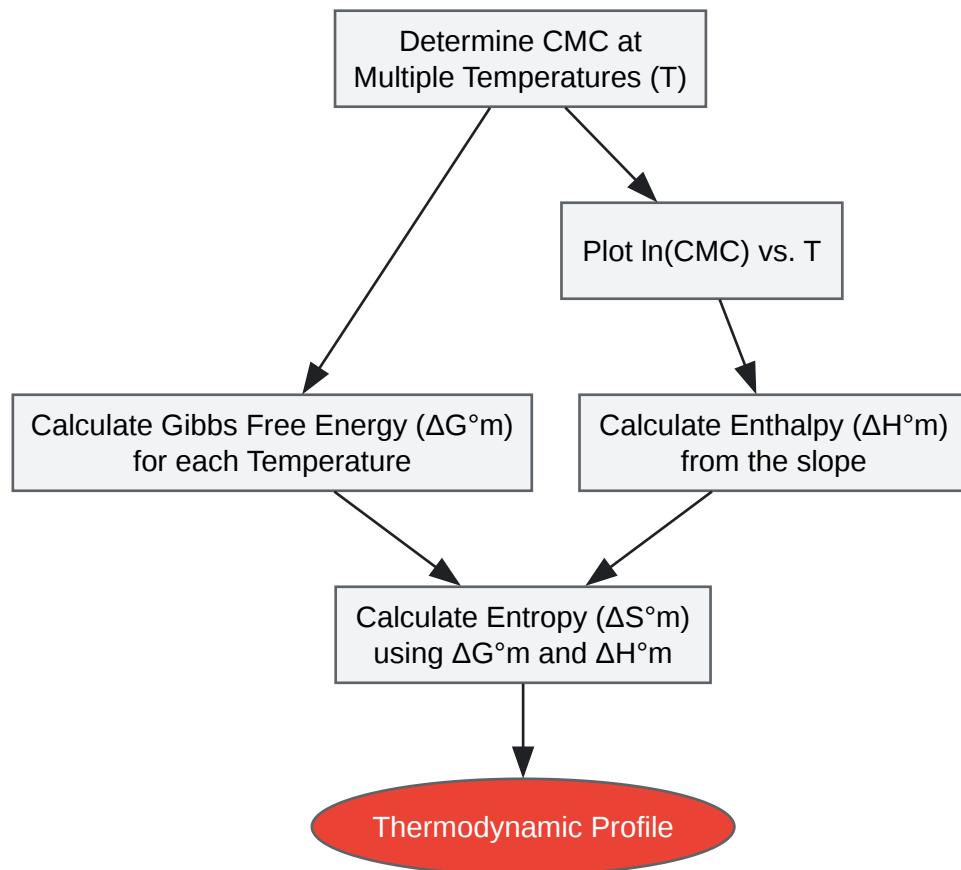
- A solution of CTAP at a concentration well above its expected CMC is loaded into the injection syringe.
- The sample cell is filled with the solvent (e.g., deionized water).
- Small aliquots of the CTAP solution are injected into the cell at regular intervals while the system is maintained at a constant temperature.
- The heat change per injection is measured and plotted against the total surfactant concentration in the cell.
- The resulting titration curve shows distinct transitions that can be analyzed using appropriate binding models to determine the CMC and $\Delta H^\circ m$.[\[10\]](#)

Visualizations


The following diagrams illustrate the conceptual and experimental workflows associated with the study of **Hexadecyltrimethylammonium Perchlorate**.

Conceptual Diagram of Micelle Formation.

[Click to download full resolution via product page](#)


Caption: Conceptual Diagram of Micelle Formation.

Workflow for CMC Determination by Conductometry.

[Click to download full resolution via product page](#)

Caption: Workflow for CMC Determination by Conductometry.

Workflow for Thermodynamic Parameter Calculation.

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Parameter Calculation.

Safety and Handling

Hexadecyltrimethylammonium Perchlorate is classified as an oxidizing solid and may intensify fire.[2][3] It is also known to cause skin and serious eye irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored away from combustible materials.[2] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Hexadecyltrimethylammonium Perchlorate 6941-37-3 | TCI AMERICA [tcichemicals.com]
- 3. Hexadecyltrimethylammonium Perchlorate | C19H42CINO4 | CID 15520692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. N-HEXADECYLTRIMETHYLAMMONIUM PERCHLORATE | 6941-37-3 [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. tainstruments.com [tainstruments.com]
- 11. agilent.com [agilent.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. biolinscientific.com [biolinscientific.com]
- To cite this document: BenchChem. [Physicochemical properties of Hexadecyltrimethylammonium Perchlorate as a quaternary ammonium salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339370#physicochemical-properties-of-hexadecyltrimethylammonium-perchlorate-as-a-quaternary-ammonium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com